5-tert-Butyl 7-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5,7(4H)-dicarboxylate
Overview
Description
Unfortunately, there is no specific information available for “5-tert-Butyl 7-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5,7(4H)-dicarboxylate”. However, related compounds such as “tert-Butyl 2-bromo-6,7-dihydropyrazolo [1,5-a]pyrazine-5 (4H)-carboxylate” have been studied1.
Synthesis Analysis
There is no direct information available on the synthesis of “5-tert-Butyl 7-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5,7(4H)-dicarboxylate”. However, related compounds have been synthesized23.Molecular Structure Analysis
The molecular structure of “5-tert-Butyl 7-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5,7(4H)-dicarboxylate” is not directly available. However, related compounds such as “tert-butyl 6,7-dihydro-3-iodopyrazolo [1,5-a]pyrazine-5 (4H)-carboxylate” have a molecular weight of 349.174.Chemical Reactions Analysis
There is no specific information available on the chemical reactions of “5-tert-Butyl 7-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5,7(4H)-dicarboxylate”. However, related compounds have been studied53.Physical And Chemical Properties Analysis
The physical and chemical properties of “5-tert-Butyl 7-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5,7(4H)-dicarboxylate” are not directly available. However, related compounds such as “tert-butyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate” have a predicted boiling point of 350.4±35.0 °C, a predicted density of 1.20±0.1 g/cm3, and a predicted pKa of 2.29±0.208.Scientific Research Applications
Pyrazines are aromatic heterocyclic compounds characterized by a six-membered ring containing two nitrogen atoms at opposite positions. Their derivatives, including 5-tert-Butyl 7-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5,7(4H)-dicarboxylate, are of interest in various scientific research areas due to their diverse pharmacological properties and potential for synthesis of complex molecules.
Role in Synthesis and Catalysis
The synthesis of pyrazine derivatives plays a crucial role in the development of novel functionalized heteroaromatic compounds. Researchers have explored various synthetic strategies and chemical reactions involving pyrazine derivatives for creating molecules with significant biological activity. The structural diversity and reactivity of pyrazine derivatives make them valuable intermediates in organic synthesis, contributing to advancements in medicinal chemistry and material science (Pareek & Kishor, 2015).
Environmental Impact and Biodegradation
Studies have also focused on the environmental aspects of pyrazine derivatives, including their biodegradation and fate in soil and groundwater. Understanding the microbial degradation of substances like ethyl tert-butyl ether (ETBE), a related compound, informs the environmental impact and remediation strategies for pyrazine derivatives. These insights are vital for assessing the ecological safety and designing compounds with minimal environmental footprints (Thornton et al., 2020).
Pharmacological Applications
The pharmacological exploration of pyrazine derivatives has revealed a broad spectrum of biological activities. These compounds have been investigated for their potential antibacterial, antifungal, antimycobacterial, anti-inflammatory, analgesic, anticancer, antidiabetic, and antiviral properties. Such diversity in biological activities positions pyrazine derivatives as promising scaffolds for drug discovery and therapeutic applications (Ferreira & Kaiser, 2012).
Safety And Hazards
The safety and hazards of “5-tert-Butyl 7-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5,7(4H)-dicarboxylate” are not directly available. However, related compounds such as “tert-Butyl 2-bromo-6,7-dihydropyrazolo [1,5-a]pyrazine-5 (4H)-carboxylate” have safety information available1.
Future Directions
There is no specific information available on the future directions of “5-tert-Butyl 7-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5,7(4H)-dicarboxylate”. However, related compounds have been studied75.
Please note that the information provided is based on the closest related compounds available and may not fully represent the exact properties of “5-tert-Butyl 7-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5,7(4H)-dicarboxylate”. Further research and studies would be needed to obtain more accurate and specific information.
properties
IUPAC Name |
5-O-tert-butyl 7-O-ethyl 6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5,7-dicarboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4/c1-5-20-12(18)11-9-16(13(19)21-14(2,3)4)8-10-6-7-15-17(10)11/h6-7,11H,5,8-9H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXUTZOSSCJPCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC2=CC=NN12)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-tert-Butyl 7-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5,7(4H)-dicarboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.